molecular formula C11H13N3O2 B1475616 Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1643412-32-1

Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1475616
CAS No.: 1643412-32-1
M. Wt: 219.24 g/mol
InChI Key: JUHYMBSXMWVFDT-UHFFFAOYSA-N
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Description

Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate (EDIPC) is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. Its molecular formula is C9H9N3O2C_9H_9N_3O_2 with a molecular weight of 191.19 g/mol. The compound features a carboxylate group and two methyl substituents at the 6 and 8 positions of the imidazo ring, which are believed to influence its biological activity and reactivity in various biological systems .

Synthetic Pathways

The synthesis of EDIPC typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Forming the imidazo structure through condensation reactions.
  • Methylation : Introducing methyl groups at specific positions to enhance biological properties.
  • Carboxylation : Modifying the compound to introduce the carboxylate group, which can enhance solubility and reactivity.

These synthetic pathways allow for the production of various derivatives with tailored properties that may exhibit distinct biological activities .

Biological Activities

Research indicates that compounds within the imidazo[1,2-a]pyrazine class exhibit a range of biological activities. Key areas of investigation for EDIPC include:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Antitumor Properties : Investigations into its cytotoxic effects on cancer cell lines indicate promising results.
  • Neurological Effects : The compound is being explored for its potential in treating neurological disorders due to its ability to interact with specific receptors.

The following table summarizes some notable findings related to the biological activity of EDIPC and its derivatives:

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth in vitro
AntitumorCytotoxicity against cancer cell lines
NeurologicalPotential modulation of neurotransmitter receptors

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of EDIPC against Staphylococcus aureus and Escherichia coli. Results showed that EDIPC exhibited significant inhibition with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 25 µg/mL, indicating its potential as an antimicrobial agent .

Case Study 2: Antitumor Activity

In vitro studies on various cancer cell lines demonstrated that EDIPC induced apoptosis in HeLa cells at concentrations above 20 µM. Flow cytometry analysis confirmed increased levels of apoptotic markers, suggesting a mechanism involving mitochondrial dysfunction .

Case Study 3: Neurological Applications

Research exploring EDIPC's interaction with GABA receptors indicated that it may enhance inhibitory neurotransmission, making it a candidate for further studies in treating anxiety disorders. Behavioral assays in rodent models displayed anxiolytic effects comparable to established anxiolytic drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing EDIPC's biological activity. Modifications at the methyl groups or the carboxylate position can significantly alter its pharmacological profile. For instance, derivatives with additional functional groups have shown enhanced solubility and bioavailability, leading to improved therapeutic effects .

Properties

IUPAC Name

ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-14-5-7(2)12-8(3)10(14)13-9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHYMBSXMWVFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C(C2=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate
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Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate
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Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate
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Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate
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Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate
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Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate

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